molecular formula C6H6BrNO B11904773 4-Bromo-2-methylpyridin-3-ol CAS No. 1227570-80-0

4-Bromo-2-methylpyridin-3-ol

Cat. No.: B11904773
CAS No.: 1227570-80-0
M. Wt: 188.02 g/mol
InChI Key: JBGRGPFJPIZXIJ-UHFFFAOYSA-N
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Description

4-Bromo-2-methylpyridin-3-ol is a chemical compound with the molecular formula C6H6BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a bromine atom at the 4-position and a hydroxyl group at the 3-position makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methylpyridin-3-ol can be achieved through several methods. One common approach involves the bromination of 2-methylpyridin-3-ol. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve the desired substitution .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, is also common in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methylpyridin-3-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation reactions can produce pyridine ketones or aldehydes .

Scientific Research Applications

4-Bromo-2-methylpyridin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-methylpyridin-3-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine atom and hydroxyl group allows it to participate in hydrogen bonding and other interactions that influence its activity .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-methylpyridine: Similar structure but lacks the hydroxyl group.

    4-Bromo-3-methylpyridine: Similar structure but lacks the hydroxyl group.

    2-Methyl-3-hydroxypyridine: Similar structure but lacks the bromine atom.

Uniqueness

4-Bromo-2-methylpyridin-3-ol is unique due to the presence of both the bromine atom and hydroxyl group, which allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds .

Properties

CAS No.

1227570-80-0

Molecular Formula

C6H6BrNO

Molecular Weight

188.02 g/mol

IUPAC Name

4-bromo-2-methylpyridin-3-ol

InChI

InChI=1S/C6H6BrNO/c1-4-6(9)5(7)2-3-8-4/h2-3,9H,1H3

InChI Key

JBGRGPFJPIZXIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1O)Br

Origin of Product

United States

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